
N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-carboxamide is a heterocyclic organic compound that features a pyrazine ring with a tert-butyl group and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-carboxamide typically involves the reaction of a suitable pyrazine derivative with tert-butylamine and a carboxylating agent. One common method includes the amidation of a pyrazine carboxylic acid with tert-butylamine under catalytic conditions. The reaction is often carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction can produce N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-amine.
Aplicaciones Científicas De Investigación
N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydropyridine: A structurally similar compound with a pyridine ring instead of a pyrazine ring.
N-tert-butyl-1,2,3,4-tetrahydropyridine-5-carboxamide: Similar in structure but with a pyridine ring.
N-tert-butyl-1,2,3,4-tetrahydroquinoline-5-carboxamide: Contains a quinoline ring, offering different electronic properties.
Uniqueness: N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-carboxamide is unique due to its specific combination of a pyrazine ring and a tert-butyl group, which imparts distinct steric and electronic characteristics. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H17N3O |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-carboxamide |
InChI |
InChI=1S/C9H17N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h6,10-11H,4-5H2,1-3H3,(H,12,13) |
Clave InChI |
WEQQZURGFDMELU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1=CNCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)
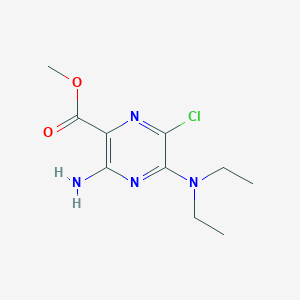
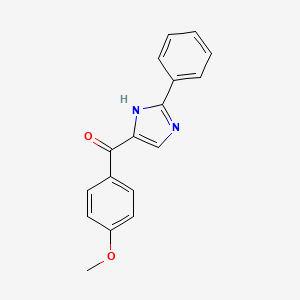
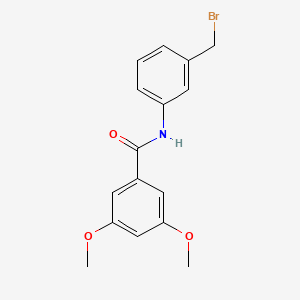

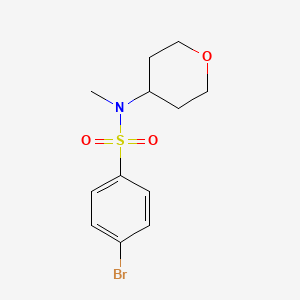


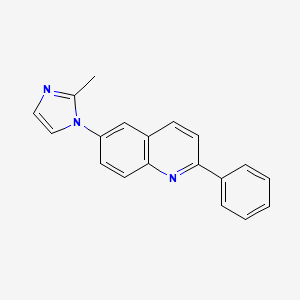
![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13874527.png)



